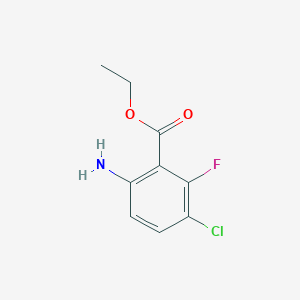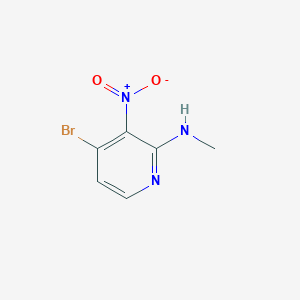
Lithium thiazole-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium thiazole-2-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium thiazole-2-sulfinate typically involves the reaction of thiazole-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
Thiazole-2-sulfinic acid+Lithium hydroxide→Lithium thiazole-2-sulfinate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium thiazole-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-2-sulfonate.
Reduction: It can be reduced to form thiazole-2-sulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Thiazole-2-sulfonate
Reduction: Thiazole-2-sulfinate
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
Lithium thiazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of lithium thiazole-2-sulfinate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular respiration and energy production.
Vergleich Mit ähnlichen Verbindungen
Lithium thiazole-2-sulfinate can be compared with other thiazole-based compounds, such as:
Thiazole-2-sulfonate: Similar in structure but differs in its oxidation state.
Thiazole-2-sulfinate: The reduced form of thiazole-2-sulfonate.
Thiazole-2-carboxylate: Contains a carboxyl group instead of a sulfinic group.
Uniqueness: this compound is unique due to its lithium ion, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications, particularly in the field of lithium-sulfur batteries, where it can serve as a precursor for the synthesis of advanced materials.
Eigenschaften
Molekularformel |
C3H2LiNO2S2 |
|---|---|
Molekulargewicht |
155.2 g/mol |
IUPAC-Name |
lithium;1,3-thiazole-2-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Li/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
AZFNNYVWERBQKZ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CSC(=N1)S(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)








![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)


